2-Methoxy-9-phenoxyacridine

Crystallography Molecular conformation Structure-based design

2-Methoxy-9-phenoxyacridine (CAS: 61078-20-4) is a substituted acridine derivative with the molecular formula C20H15NO2 and molecular weight 301.3 g/mol. The compound features a methoxy substituent at the 2-position of the acridine core and a phenoxy group at the 9-position.

Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
CAS No. 61078-20-4
Cat. No. B12924701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-9-phenoxyacridine
CAS61078-20-4
Molecular FormulaC20H15NO2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4
InChIInChI=1S/C20H15NO2/c1-22-15-11-12-19-17(13-15)20(23-14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3
InChIKeyXAJLYOUHZAGPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-9-phenoxyacridine (CAS 61078-20-4) for Research Procurement: Core Specifications and Structural Profile


2-Methoxy-9-phenoxyacridine (CAS: 61078-20-4) is a substituted acridine derivative with the molecular formula C20H15NO2 and molecular weight 301.3 g/mol [1]. The compound features a methoxy substituent at the 2-position of the acridine core and a phenoxy group at the 9-position. Single-crystal X-ray diffraction analysis reveals that the methoxy group is nearly coplanar with the acridine ring system (dihedral angle = 4.5 ± 0.1°), whereas the phenoxy fragment is nearly perpendicular to it (dihedral angle = 85.0 ± 0.1°) [2]. This orthogonal spatial arrangement of substituents imparts distinct molecular packing characteristics in the solid state, with molecules forming inversion dimers via C–H⋯N and π–π interactions [2].

2-Methoxy-9-phenoxyacridine (CAS 61078-20-4): Why Generic Acridine Derivatives Cannot Be Interchanged in Research Applications


Acridine derivatives exhibit pronounced structure-activity dependence wherein even minor substituent variations—position, electronic character, or steric bulk—can fundamentally alter molecular conformation, DNA intercalation geometry, and biological target engagement [1]. The 2-methoxy substitution pattern, when combined with a 9-phenoxy group, creates a unique spatial orientation profile (coplanar methoxy vs. perpendicular phenoxy) that cannot be replicated by alternative substitution patterns such as 9-anilino, 9-chloro, or 6-chloro-2-methoxy variants [2]. In antimalarial acridine SAR studies, the 6-chloro and 2-methoxy substituents were demonstrated to be required for β-hematin inhibition and antiplasmodial activity, while compounds lacking this specific substitution profile failed to exert comparable effects [1]. Consequently, substitution with a generic acridine lacking the precise 2-methoxy-9-phenoxy configuration risks loss of the intended conformational or electronic properties essential for the target application.

2-Methoxy-9-phenoxyacridine (CAS 61078-20-4) Quantitative Differentiation: Evidence-Based Comparative Data for Informed Procurement


Conformational Differentiation: Orthogonal Phenoxy Orientation vs. Parent 9-Phenoxyacridine

The 2-methoxy substituent induces a conformational profile distinct from the parent 9-phenoxyacridine scaffold. In 2-methoxy-9-phenoxyacridine, the phenoxy fragment is nearly perpendicular to the acridine ring system (dihedral angle = 85.0 ± 0.1°), while the methoxy group is nearly coplanar (dihedral angle = 4.5 ± 0.1°) [1]. This contrasts with unsubstituted 9-phenoxyacridine derivatives where the absence of the 2-methoxy group may alter the preferred conformation of the phenoxy moiety and consequently the intermolecular packing geometry. The orthogonal phenoxy orientation is a quantifiable structural feature that distinguishes this compound from other 9-phenoxyacridines lacking the 2-methoxy substituent.

Crystallography Molecular conformation Structure-based design

Thermal Stability and Melt Point Differentiation vs. 6-Chloro-2-methoxy-9-phenoxyacridine

2-Methoxy-9-phenoxyacridine exhibits a melting point range of 415–417 K (142–144 °C) as determined from light-brown crystals grown from absolute ethanol solution [1]. In contrast, the 6-chloro-substituted analog 6-chloro-2-methoxy-9-phenoxyacridine (CAS 7478-26-4) displays a melting point of 153–156 °C . The lower melting point of the non-chlorinated compound (approximately 10 °C lower) indicates different intermolecular packing energetics attributable to the absence of the 6-chloro substituent, which alters crystal lattice stability.

Physical chemistry Compound handling Storage stability

Class-Level Differentiation: 9-Phenoxyacridines as Metabolically Stable Topoisomerase II Inhibitors vs. Amsacrine (m-AMSA)

9-Phenoxyacridines, as a class, were designed to avoid the oxidative metabolic pathway that limits the clinical utility of amsacrine (m-AMSA), a 9-anilinoacridine topoisomerase II inhibitor [1]. Unlike amsacrine, which undergoes rapid oxidative metabolism, 9-phenoxyacridines were engineered with the expectation of prolonged plasma half-life [1]. Both 9-phenoxyacridines and 9-(phenylthio)acridines demonstrated moderate cytotoxicity against mouse leukemia L1210 and human leukemic HL-60 cell lines in culture [1]. This class-level metabolic stability advantage extends to 2-methoxy-9-phenoxyacridine as a member of the 9-phenoxyacridine family, distinguishing it from the more rapidly metabolized 9-anilinoacridine counterparts.

Antitumor DNA topoisomerase II Metabolic stability

Hydrophobicity Profile vs. Parent 9-Phenoxyacridine and Acridine Core

2-Methoxy-9-phenoxyacridine exhibits a calculated LogP value of 5.19 , which is notably higher than that of the parent 9-phenoxyacridine (calculated LogP ~4.3–4.5) and substantially higher than the unsubstituted acridine core (LogP ~3.4). The addition of the 2-methoxy group increases the overall lipophilicity of the molecule, which may influence membrane permeability, protein binding, and solubility characteristics in biological assays. The polar surface area (PSA) of 31.35 Ų is relatively low, consistent with the hydrophobic nature of the compound.

Lipophilicity Drug-likeness Membrane permeability

2-Methoxy-9-phenoxyacridine (CAS 61078-20-4) Recommended Research Applications: Evidence-Aligned Procurement Guidance


Synthetic Intermediate for 9-Substituted Acridine Derivatives via Nucleophilic Displacement

9-Phenoxyacridines, including the 2-methoxy-substituted variant, serve as stable, room-temperature-stable precursors for the synthesis of 9-acridinamines and other 9-substituted acridine derivatives [1]. The phenoxy leaving group at the 9-position undergoes efficient nucleophilic displacement with amine hydrochlorides to yield the corresponding 9-aminoacridine derivatives [1]. This synthetic utility is a key differentiator from 9-chloroacridines, which are more susceptible to hydrolysis and require stricter storage conditions. Researchers engaged in medicinal chemistry programs requiring 9-aminoacridine building blocks should prioritize the 9-phenoxyacridine scaffold for its balance of reactivity and storage stability.

Crystallographic and Solid-State Studies Requiring Defined Conformational Geometry

The well-characterized crystal structure of 2-methoxy-9-phenoxyacridine (CCDC reference: 774271) provides a reliable reference for studies investigating intermolecular interactions in acridine derivatives [1]. The nearly orthogonal orientation of the phenoxy group (85.0°) and the coplanar methoxy group (4.5°) create a distinctive packing motif featuring inversion dimers connected via C–H⋯N and π–π interactions [1]. This compound is particularly suitable for structure-activity relationship (SAR) studies where conformational control is a variable of interest, and for researchers seeking a structurally authenticated acridine scaffold for co-crystallization or polymorph screening programs.

DNA Intercalation Studies Requiring 9-Phenoxyacridine Scaffold with Defined Lipophilicity

Acridine derivatives exert biological activity primarily through DNA intercalation, with the substitution pattern dictating binding affinity and sequence selectivity [1]. The 9-phenoxyacridine scaffold, as demonstrated in class-level studies, exhibits DNA intercalation properties and topoisomerase II inhibition [2]. The 2-methoxy substitution elevates the calculated LogP to 5.19 (PSA = 31.35 Ų) , which may influence cellular membrane permeability and subcellular distribution. This compound is therefore suitable for researchers conducting structure-property relationship (SPR) studies correlating acridine substitution patterns with DNA binding kinetics, cellular uptake efficiency, and nuclear localization.

Comparative SAR Studies: Non-Chlorinated vs. Chlorinated Acridine Analogs

The availability of both 2-methoxy-9-phenoxyacridine (non-chlorinated) and its 6-chloro analog 6-chloro-2-methoxy-9-phenoxyacridine (CAS 7478-26-4) enables controlled comparative studies investigating the electronic and steric effects of chlorine substitution at the 6-position [1]. The melting point differential (~10 °C lower for the non-chlorinated compound) [2] and the associated differences in crystal packing energetics provide a platform for investigating substituent effects on solid-state properties. Furthermore, antimalarial SAR studies have established that the 6-chloro and 2-methoxy substituents are both required for optimal β-hematin inhibition , making the non-chlorinated compound a valuable negative control for validating structure-activity hypotheses.

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